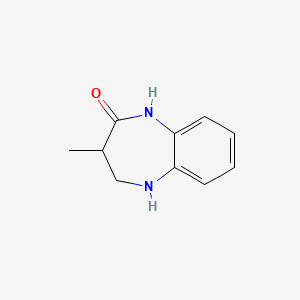

3-甲基-1,3,4,5-四氢-2H-1,5-苯并二氮杂环己酮

描述

Enantioselective Synthesis

The enantioselective synthesis of 4-substituted 4,5-dihydro-1H-[1,5]benzodiazepin-2(3H)-ones has been achieved through a chiral Lewis base-catalyzed hydrosilylation process. This method has proven to be highly efficient, yielding products with up to 99% yield and 98% enantioselectivity. The absolute configuration of one such product, 3n, was confirmed as S through X-ray crystallographic analysis, demonstrating the precision of this synthetic approach .

Multicomponent Synthesis

A five-component condensation reaction has been developed to synthesize 2-aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides. This method utilizes benzene-1,2-diamine, Meldrum's acid, aldehydes, isocyanides, and water at room temperature, resulting in compounds with potential antibacterial activities. This synthesis represents a simple and efficient approach to creating a diverse array of benzodiazepine derivatives .

Novel One-Pot Synthesis

A novel one-pot synthesis has been reported for the creation of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. This method does not require a catalyst or activation and is performed at ambient temperature, yielding high-quality products. These derivatives are structurally related to clinically used benzodiazepines and exhibit a broad spectrum of biological activities, including potential therapeutic applications for diabetes and diabetic nephropathy .

Crystal and Molecular Structure Analysis

The molecular structure of 5-(3-Methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has been elucidated using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system and features intermolecular hydrogen bonding and π-π interactions, contributing to its stability. Hirshfeld surface analysis and DFT calculations have been employed to quantify molecular interactions and explore the electronic properties of the compound, providing insights into its potential biological applications .

Pharmacological Activity of Derivatives

Derivatives of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one, including 4-N-alkylamino derivatives and their ammonium quaternary salts, have been synthesized and evaluated for psychotropic activity. Despite their lack of tranquilizing activity and high toxicity compared to classical benzodiazepines, these compounds have shown some pharmacological properties at high concentrations in vitro .

Novel Ring System Synthesis

A three-step synthesis has been described for a novel ring system, 5H-tetrazolo[5,1-c][1,4]benzodiazepines. This process involves the reaction of substituted benzyl azide and ethyl cyanoformate, leading to the formation of lactams, thiones, and amino analogs. These compounds represent a new class of benzodiazepine derivatives .

Molecular-Crystal Structure of a Benzodiazepine Antagonist

The molecular-crystal structure of 5-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, an antagonist of certain benzodiazepines, has been studied through x-ray diffraction. The analysis revealed that the molecules form cyclic dimers and that the substituent at the 5 position influences the pharmacological action of the compounds .

Pharmacological Properties of 3-Amino Derivatives

3-Amino-1,2-dihydro-3H-1,4-benzodiazepin-2-one derivatives have been synthesized and their pharmacological properties studied. These compounds are known to produce various effects, including anxiolytic and anticonvulsant, and are being clinically tested for the treatment of obesity and anxiety. The synthesis of these derivatives involved reactions with diethylamine, 1,6-diaminohexane, or p-nitroaniline, and their structures were confirmed by IR spectroscopy and mass spectrometry .

科学研究应用

合成和表征

合成和光谱表征:已合成和使用各种光谱技术(如1H-和13C-NMR、IR、UV-Vis和荧光光谱)对3-甲基-1,3,4,5-四氢-2H-1,5-苯并二氮杂环己酮衍生物进行了表征。已研究不同有机溶剂对它们的光谱特性的影响(Rekovič等,2019)。

晶体和分子结构研究:还使用单晶X射线衍射等技术对这些衍生物的晶体和分子结构进行了研究。结构研究包括分子间相互作用和分子静电势图的分析(Naveen et al., 2019)。

生物应用

- 抗HIV-1 RT活性:已研究了一些3-甲基-1,3,4,5-四氢-2H-1,5-苯并二氮杂环己酮衍生物的潜在抗HIV-1逆转录酶(RT)活性。这些化合物已显示出对RT酶的显著抑制作用,表明在HIV治疗中具有潜在的治疗应用(Chander et al., 2017)。

化学应用

氧化和催化研究:已对某些1,5-苯并二氮杂环己酮衍生物的金属离子促进氧化进行了研究。这包括不同金属离子的催化行为研究,有助于理解有机合成中的反应机制(Szeverényi&Simándi,1989)。

NMR光谱和构象分析:已对取代的1,3,4,5-四氢-2H-1,5-苯并二氮杂环己酮衍生物进行了详细的NMR光谱和构象分析,为其分子动力学和优选构象提供了见解(Malik et al., 1989)。

属性

IUPAC Name |

3-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-6-11-8-4-2-3-5-9(8)12-10(7)13/h2-5,7,11H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSAVOLZYPAFSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389992 | |

| Record name | 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

CAS RN |

54028-76-1 | |

| Record name | 3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

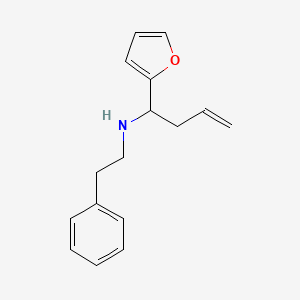

![4-Acetyl-3-hydroxy-1-[2-(2-hydroxy-ethylamino)-ethyl]-5-pyridin-2-yl-1,5-dihydro-pyrrol-2-one](/img/structure/B1306297.png)

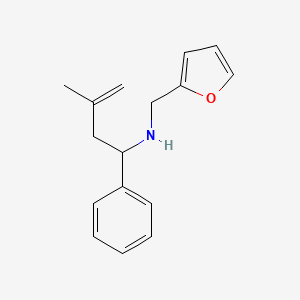

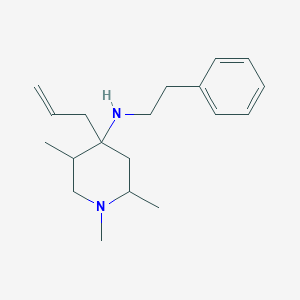

![[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B1306308.png)

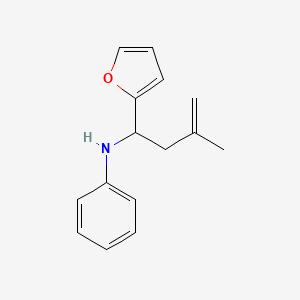

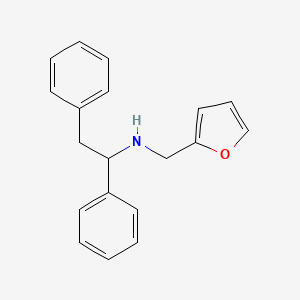

![(4-(1-[(Furan-2-ylmethyl)amino]but-3-enyl)phenyl)dimethylamine](/img/structure/B1306312.png)